1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone is a chemical compound characterized by its unique bicyclic structure. The bicyclo[3.1.0]hexane moiety is a conformationally constrained bioisostere of cyclohexane, which provides tighter binding to target proteins and better selectivity, resulting in fewer off-target effects . This compound is of interest in various fields, including medicinal chemistry and synthetic organic chemistry.
Preparation Methods
The synthesis of 1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone can be achieved through several routes. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is typically catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Chemical Reactions Analysis
1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The bicyclic structure can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Cycloaddition Reactions: The bicyclo[3.1.0]hexane moiety can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include organic or iridium photoredox catalysts, blue LED irradiation, and difluorocyclopropenes . Major products formed from these reactions include various substituted bicyclo[3.1.0]hexane derivatives.
Scientific Research Applications
1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, providing tighter binding to target proteins and better selectivity.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of bioactive compounds.
Biological Studies: The compound’s ability to interact with specific molecular targets makes it useful in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone involves its interaction with specific molecular targets. The bicyclic structure allows for tighter binding to target proteins, enhancing the compound’s efficacy and selectivity . This interaction can modulate various biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone can be compared with other bicyclic compounds, such as:
Bicyclo[2.1.1]hexanes: These compounds also feature a constrained bicyclic structure but differ in their ring size and chemical properties.
Bicyclo[1.1.0]butanes: These compounds are valued for their strain-release chemistry and are used as intermediates in the synthesis of substituted four-membered rings.
The uniqueness of this compound lies in its specific bicyclic structure, which provides distinct advantages in terms of binding affinity and selectivity .
Properties
IUPAC Name |
1-(1-bicyclo[3.1.0]hexanyl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-5-7(10)8-3-1-2-6(8)4-8/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZMKHRNJSNUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.